molecular formula C6H4Br2N2O B3240780 3,5-Dibromoisonicotinamide CAS No. 1446357-61-4

3,5-Dibromoisonicotinamide

Cat. No. B3240780
CAS RN: 1446357-61-4
M. Wt: 279.92 g/mol
InChI Key: KIVKCTSADYIIGG-UHFFFAOYSA-N
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Description

3,5-Dibromoisonicotinamide (DBINA) is a chemical compound that belongs to the family of isonicotinamides. It is a highly functionalized molecule that has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.

Mechanism of Action

The mechanism of action of 3,5-Dibromoisonicotinamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in the biosynthesis of nucleic acids. 3,5-Dibromoisonicotinamide has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and physiological effects:
3,5-Dibromoisonicotinamide has been shown to modulate several biochemical and physiological processes. It has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 3,5-Dibromoisonicotinamide has also been shown to inhibit the activity of histone deacetylases, enzymes involved in the regulation of gene expression. 3,5-Dibromoisonicotinamide has been reported to induce changes in the expression of several genes involved in cell cycle regulation, apoptosis, and DNA damage response.

Advantages and Limitations for Lab Experiments

3,5-Dibromoisonicotinamide has several advantages as a research tool. It is a highly functionalized molecule that can be easily modified to generate analogs with improved properties. 3,5-Dibromoisonicotinamide is also relatively easy to synthesize and is commercially available. However, 3,5-Dibromoisonicotinamide has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability and efficacy. 3,5-Dibromoisonicotinamide is also relatively unstable under acidic conditions, which can limit its use in some assays.

Future Directions

3,5-Dibromoisonicotinamide has several potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. Future research could focus on developing analogs of 3,5-Dibromoisonicotinamide with improved properties, such as increased solubility and bioavailability. 3,5-Dibromoisonicotinamide could also be used as a starting point for the development of new drugs for the treatment of cancer, inflammation, and bacterial infections. Further studies could also investigate the mechanism of action of 3,5-Dibromoisonicotinamide and its effects on different biochemical and physiological processes.

Scientific Research Applications

3,5-Dibromoisonicotinamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, anti-inflammatory, and antibacterial activities. 3,5-Dibromoisonicotinamide has been reported to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and liver cancer. It has also been shown to inhibit the production of inflammatory cytokines and reduce the severity of inflammation in animal models. 3,5-Dibromoisonicotinamide has also been reported to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria.

properties

IUPAC Name

3,5-dibromopyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2N2O/c7-3-1-10-2-4(8)5(3)6(9)11/h1-2H,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIVKCTSADYIIGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)C(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromoisonicotinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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